3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 746615-81-6
VCID: VC16813623
InChI: InChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol

3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

CAS No.: 746615-81-6

Cat. No.: VC16813623

Molecular Formula: C14H12FNO2

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide - 746615-81-6

Specification

CAS No. 746615-81-6
Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
IUPAC Name 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
Standard InChI InChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18)
Standard InChI Key NSAGVXBXWSXXJY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzamide core substituted with a fluorine atom at the meta-position of the benzene ring and a hydroxy group at the ortho-position of the aniline moiety, accompanied by a methyl group at the para-position (Figure 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Molecular Characteristics

  • IUPAC Name: 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

  • Canonical SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O\text{CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O}

  • InChIKey: NSAGVXBXWSXXJY-UHFFFAOYSA-N

The presence of the fluorine atom enhances metabolic stability and membrane permeability, while the hydroxy group facilitates hydrogen bonding with biological targets .

Table 1: Physicochemical Properties of 3-Fluoro-N-(2-Hydroxy-4-Methylphenyl)Benzamide

PropertyValue
Molecular FormulaC14H12FNO2\text{C}_{14}\text{H}_{12}\text{FNO}_2
Molecular Weight245.25 g/mol
CAS Number746615-81-6
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via a condensation reaction between 3-fluorobenzoyl chloride and 2-hydroxy-4-methylaniline in the presence of a base such as triethylamine (Scheme 1). Recent advancements in amide bond formation, such as using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,NN,N-diisopropylethylamine (DIPEA), have improved yields (71–90%) for analogous benzamides .

Scheme 1: Synthesis of 3-Fluoro-N-(2-Hydroxy-4-Methylphenyl)Benzamide

  • Reagents: 3-Fluorobenzoyl chloride, 2-hydroxy-4-methylaniline, base (e.g., Et3_3N).

  • Conditions: Room temperature, inert solvent (e.g., THF or DMF).

  • Mechanism: Nucleophilic acyl substitution followed by deprotonation.

Structural Modifications

Key studies on meta-amido bromophenol derivatives reveal that substituents at the para-position critically influence bioactivity. For instance, bromine substitution enhances antitubercular activity compared to chlorine or fluorine . Similarly, methylation of the hydroxy group abolishes activity, underscoring its role in target binding .

Biological Activities and Mechanisms

Antitubercular Activity

Although direct data on 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide are lacking, structurally related meta-amido bromophenols exhibit potent activity against Mycobacterium tuberculosis H37Ra (MIC = 5 µg/mL) . The hydroxy and halogen substituents are essential for disrupting mycobacterial cell wall synthesis or enzymatic pathways.

Table 2: Antitubercular Activity of Structural Analogs

CompoundR1_1R2_2MIC (µg/mL)
3–OHBr5
4c–OHCl12.5
4d–OHF50
INH0.1

INH: Isoniazid (first-line antitubercular drug).

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Tuberculosis: The compound’s structural similarity to active bromophenols suggests potential against multidrug-resistant Mtb strains .

  • Oncology: Fluorinated benzamides may interfere with histone deacetylase (HDAC) or kinase signaling pathways.

Metabolic Stability and Toxicity

Future Research Directions

  • Activity Profiling: Systematic evaluation against bacterial, fungal, and cancer cell lines.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro) to enhance potency.

  • Mechanistic Studies: Elucidating targets via proteomic or crystallographic approaches.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

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